molecular formula C25H22F3N7O2 B11426087 2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11426087
M. Wt: 509.5 g/mol
InChI Key: CSZJLFJNHFNRMX-UHFFFAOYSA-N
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Description

2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.

    Formation of the triazoloquinazoline core: This involves cyclization reactions starting from appropriate quinazoline precursors.

    Coupling reactions: The final step involves coupling the pyrazole and triazoloquinazoline moieties with the acetamide derivative under specific conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole and triazoloquinazoline moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound, potentially with altered biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, the compound may exhibit various activities such as enzyme inhibition, receptor modulation, or antimicrobial effects due to its structural features.

Medicine

In medicine, it could be explored for its potential as a therapeutic agent, particularly in areas like oncology, infectious diseases, or neurological disorders.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The trifluoromethyl group may enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combined structural features, which may confer a unique profile of biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H22F3N7O2

Molecular Weight

509.5 g/mol

IUPAC Name

2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H22F3N7O2/c1-15-12-16(2)34(31-15)11-10-21-30-23-19-8-3-4-9-20(19)33(24(37)35(23)32-21)14-22(36)29-18-7-5-6-17(13-18)25(26,27)28/h3-9,12-13H,10-11,14H2,1-2H3,(H,29,36)

InChI Key

CSZJLFJNHFNRMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)C

Origin of Product

United States

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